molecular formula C9H9NO4S B2565094 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 459190-08-0

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2565094
CAS No.: 459190-08-0
M. Wt: 227.23
InChI Key: WGDUXYVJCIPSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is defined by its benzoxazine core structure, which consists of a fused benzene and oxazine ring system. According to IUPAC rules, the nomenclature prioritizes the oxazin-3-one backbone, with substituents numbered to achieve the lowest possible locants. The methanesulfonyl group (-SO₂CH₃) occupies position 6 on the benzene ring, while the ketone functional group (=O) is positioned at carbon 3 of the oxazine moiety.

The systematic IUPAC name is derived as follows:

  • Parent structure : 2H-1,4-benzoxazin-3(4H)-one (a bicyclic system with oxygen at position 1, nitrogen at position 4, and a ketone at position 3).
  • Substituent : A methanesulfonyl group (-SO₂CH₃) at position 6 of the benzene ring.

The structural formula is represented as:
$$ \text{C}9\text{H}9\text{NO}_4\text{S} $$
with the following key features:

  • A benzene ring fused to a six-membered oxazine ring.
  • A ketone group at position 3 and a methanesulfonyl group at position 6.

Structural Data :

Property Value Source
SMILES O=C1COC2=CC=C(S(=O)(C)=O)C=C2N1
InChI InChI=1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11)
Molecular Weight 227.24 g/mol

Alternative Naming Conventions in Patent Literature

In patent literature and industrial contexts, the compound is often described using non-IUPAC terminology to emphasize functional groups or synthetic pathways. Examples include:

  • 6-(Methylsulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine : This name highlights the ketone (oxo) and methanesulfonyl groups while retaining the dihydrobenzoxazine framework.
  • 3-Keto-6-methanesulfonyl-1,4-benzoxazine : A simplified version that omits hydrogenation descriptors but retains critical substituent information.

Patent databases may also use registry-specific identifiers, such as UFC04065 or SCHEMBL23904365 , to distinguish the compound during intellectual property filings. These aliases avoid structural complexity while maintaining uniqueness in chemical claims.

Comparative Analysis of Registry Numbers and CAS Designations

The compound is associated with multiple registry identifiers, reflecting its use across research and commercial platforms:

Identifier Type Value Molecular Formula Notes Source
CAS Number 459190-08-0 C₉H₉NO₄S Primary designation for the ketone-containing structure
CAS Number 1394040-65-3 C₉H₁₁NO₃S Refers to a related structure without the ketone group
MDL Number MFCD02976949 C₉H₉NO₄S Associated with synthesis protocols
PubChem CID 99224 C₁₅H₁₂N₂O₄S Incorrectly linked to a sulfonamide derivative

Key Observations :

  • CAS 459190-08-0 is the authoritative identifier for the ketone-containing structure, validated by its molecular formula (C₉H₉NO₄S) and spectral data.
  • CAS 1394040-65-3 corresponds to 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine , a distinct compound lacking the 3-one group.
  • Discrepancies in PubChem entries (e.g., CID 99224) highlight the need for careful verification against structural descriptors.

Properties

IUPAC Name

6-methylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDUXYVJCIPSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with methanesulfonyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

Biological Activities

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits a range of biological activities that make it a candidate for further research in pharmacology and agrochemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazine compounds, including this compound, show promising anticancer properties. For instance, compounds in this class have been evaluated for their ability to induce apoptosis in various cancer cell lines. The presence of functional groups such as hydroxyls enhances binding interactions with target sites, leading to increased efficacy against breast cancer cells .

Antimicrobial Properties

Research indicates that benzoxazine derivatives possess antimicrobial properties that could be leveraged in developing new antibiotics or antifungal agents. Their structure allows for interaction with microbial enzymes or membranes, potentially disrupting essential biological functions .

Pesticidal Applications

In agricultural sciences, the compound's derivatives have shown potential as pesticides. Their ability to act as antifeedants and exhibit antifungal activity makes them suitable candidates for natural pesticide formulations .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of various benzoxazine derivatives found that specific substitutions on the benzoxazine ring significantly influenced anticancer activity. The compound this compound was tested against several cancer cell lines, demonstrating IC50 values indicative of strong anti-proliferative effects. The mechanism of action is hypothesized to involve modulation of apoptotic pathways .

Case Study 2: Pesticidal Efficacy

Another investigation into the pesticidal properties of benzoxazine derivatives revealed that this compound exhibited significant activity against common agricultural pests. The study assessed its effectiveness in field trials compared to conventional pesticides and noted reduced pest populations with minimal adverse effects on non-target species .

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . The compound binds to the enzyme and prevents it from performing its catalytic function, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of anticancer research, where topoisomerase inhibitors are used to target rapidly dividing cancer cells .

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : 3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • Substituent : Methanesulfonyl group at position 4.
  • Molecular formula: C₉H₉NO₄S.
  • Molecular weight : 227.24 g/mol (calculated).

Structural Analogues of Benzoxazinones

The benzoxazinone scaffold is highly modifiable, with substitutions at positions 2, 4, 6, and 7 significantly altering biological activity. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Applications References
6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-SO₂CH₃ C₉H₉NO₄S 227.24 Synthetic; potential enzyme inhibition
6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one 6-SO₂CH₂CH₃ C₁₀H₁₁NO₄S 241.27 Synthetic; structural analog
DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one) 2-OH, 4-OH C₈H₇NO₄ 181.15 Natural; plant defense, antimicrobial
DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) 2-OH, 4-OH, 7-OCH₃ C₉H₉NO₅ 211.17 Natural; insect resistance, allelopathy
6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-Cl, 7-SO₂-piperazine C₁₃H₁₅ClN₂O₄S 346.79 Synthetic; kinase inhibition

Functional Differences and Mechanisms

Natural Benzoxazinoids (DIBOA and DIMBOA)
  • Role in Plants: DIBOA and DIMBOA are phytoanticipins in cereals (e.g., wheat, maize) that degrade into benzoxazolinones (BOA, MBOA), providing resistance against pathogens and herbivores .
  • Antimicrobial Activity: MIC values for synthetic benzoxazinones range from 6.25–100 μg/ml against bacterial and fungal targets .
  • Instability : Natural hydroxamic acids (DIBOA/DIMBOA) are unstable and rapidly hydrolyze, whereas sulfonyl derivatives (e.g., 6-methanesulfonyl) may exhibit enhanced stability .
Enzyme Inhibition
  • Topoisomerase I Inhibition : Synthetic 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives exhibit inhibitory effects on human DNA topoisomerase I, a target for anticancer agents .
  • Matriptase-2 Inhibition : Sulfonyl and sulfonamide derivatives are effective against matriptase-2, a protease involved in iron regulation .

Biological Activity

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a derivative of benzoxazine that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C10H13NO4S
  • Molecular Weight : 227.24 g/mol
  • CAS Number : 459190-08-0

Antimicrobial Activity

Research has indicated that derivatives of benzoxazine exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess activity against various pathogens. The mechanism of action is often linked to the inhibition of cell wall synthesis and disruption of membrane integrity.

PathogenActivity ObservedReference
Escherichia coliInhibition
Staphylococcus aureusModerate inhibition
Candida albicansAntifungal activity

Anticancer Properties

The anticancer potential of benzoxazine derivatives has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported at concentrations significantly lower than those for traditional chemotherapeutic agents.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Compounds derived from benzoxazines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings : In vitro assays revealed that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in managing inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Interference with cell cycle progression resulting in reduced proliferation rates.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time.

The structure activity relationship indicates that modifications on the benzoxazine ring can significantly influence biological activity. For instance:

  • Substituents on the benzene ring : Electron-withdrawing groups enhance antimicrobial potency.
  • Alkyl groups on the nitrogen atom : Affect the solubility and bioavailability of the compound.

Q & A

Q. Key Considerations :

  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures).
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).

Advanced: How can regioselective sulfonation at the 6-position be achieved during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methyl at position 4) activate the para position (position 6) for sulfonation. Evidence from 4-methyl-substituted analogs shows preferential sulfonation at position 6 under mild conditions (e.g., chlorosulfonic acid at 0–5°C) .
  • Reaction Solvent : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates and reduce side reactions.
  • Temperature Control : Lower temperatures (e.g., 0–10°C) minimize over-sulfonation.

Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography of intermediates.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methanesulfonyl protons (singlet at δ 3.0–3.2 ppm).
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and sulfonyl (SO₂) at ~45 ppm.
  • IR : Confirm carbonyl (1680–1720 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Verify purity (>95%) via %C, %H, %N matching calculated values (e.g., C₁₀H₁₁NO₄S: C 47.42%, H 4.38%, N 5.53%) .

Advanced: How to resolve contradictions in thermal stability data across different studies?

Methodological Answer:
Discrepancies may arise from:

  • Polymorphism : Characterize crystalline forms via PXRD and DSC (e.g., melt points ranging 143–152°C in analogs) .
  • Decomposition Pathways : Perform TGA-MS to identify degradation products (e.g., loss of SO₂ or ring-opening under heat). Atkinson et al. (1991) observed benzoxazolinone formation via hydrolysis in related compounds .
  • Experimental Conditions : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air).

Basic: What are the known stability issues under various pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Benzoxazinone ring hydrolysis occurs, forming o-aminophenol and ketone byproducts. Stabilize with buffers (e.g., citrate, pH 4–6).
  • Alkaline Conditions (pH > 8) : Methanesulfonyl group may undergo nucleophilic displacement. Use inert atmospheres (argon) to mitigate oxidation.
  • Storage : Store at −20°C in amber vials with desiccants to prevent moisture absorption.

Advanced: What computational methods are used to predict the compound's reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic sulfonation sites. Compare Fukui indices to identify reactive positions .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs from benzoxazine antimicrobial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.